Cas no 2411295-40-2 (1,1-Dimethylethyl 8-[(fluorosulfonyl)oxy]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate)

1,1-Dimethylethyl 8-[(fluorosulfonyl)oxy]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its fluorosulfonyloxy functional group, which enhances reactivity in cross-coupling and nucleophilic substitution reactions. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations while allowing selective deprotection under mild acidic conditions. This compound is especially useful in pharmaceutical and agrochemical research for constructing complex heterocyclic frameworks. Its robust structure and high purity make it suitable for precision applications in medicinal chemistry, where controlled functionalization is critical. Proper handling under inert conditions is recommended due to the fluorosulfonyl moiety's sensitivity to moisture.
1,1-Dimethylethyl 8-[(fluorosulfonyl)oxy]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate structure
2411295-40-2 structure
Product Name:1,1-Dimethylethyl 8-[(fluorosulfonyl)oxy]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
CAS No:2411295-40-2
MF:C14H18FNO6S
MW:347.359226703644
CID:5380124
Update Time:2025-05-20

1,1-Dimethylethyl 8-[(fluorosulfonyl)oxy]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,1-Dimethylethyl 8-[(fluorosulfonyl)oxy]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
    • Inchi: 1S/C14H18FNO6S/c1-14(2,3)21-13(17)16-6-7-20-12-8-11(22-23(15,18)19)5-4-10(12)9-16/h4-5,8H,6-7,9H2,1-3H3
    • InChI Key: GEINBQNDYRGDRI-UHFFFAOYSA-N
    • SMILES: O1C2=CC(OS(F)(=O)=O)=CC=C2CN(C(OC(C)(C)C)=O)CC1

Experimental Properties

  • Density: 1.350±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 438.7±45.0 °C(Predicted)
  • pka: -1.73±0.20(Predicted)

1,1-Dimethylethyl 8-[(fluorosulfonyl)oxy]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7553451-1.0g
tert-butyl 8-[(fluorosulfonyl)oxy]-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2411295-40-2 95.0%
1.0g
$0.0 2025-02-24

1,1-Dimethylethyl 8-[(fluorosulfonyl)oxy]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate Related Literature

Additional information on 1,1-Dimethylethyl 8-[(fluorosulfonyl)oxy]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate

Introduction to 1,1-Dimethylethyl 8-[(fluorosulfonyl)oxy]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate (CAS No. 2411295-40-2) in Modern Chemical Research

1,1-Dimethylethyl 8-[(fluorosulfonyl)oxy]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate, identified by its CAS number 2411295-40-2, represents a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the benzoxazepine class, a scaffold known for its broad biological activity and utility in drug development. The structural features of this molecule, particularly the presence of a fluorosulfonyl group and a carboxylate moiety, contribute to its unique chemical properties and potential applications in therapeutic interventions.

The benzoxazepine core is a heterocyclic aromatic system that has garnered considerable attention due to its versatility in modulating biological pathways. The introduction of the fluorosulfonyl group at the 8-position introduces electrophilic reactivity, making it a valuable intermediate in synthetic chemistry. Additionally, the carboxylate functionality at the 4-position enhances solubility and stability, facilitating its use in various biochemical assays. These structural attributes have positioned this compound as a promising candidate for further exploration in drug discovery.

In recent years, there has been growing interest in fluorinated compounds due to their enhanced bioavailability, metabolic stability, and binding affinity. The fluorosulfonyl moiety in 1,1-Dimethylethyl 8-[(fluorosulfonyl)oxy]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate is particularly noteworthy for its ability to influence receptor interactions. Studies have demonstrated that fluorine atoms can significantly alter the pharmacokinetic profile of molecules by affecting hydrogen bonding and lipophilicity. This property has been leveraged in the design of novel therapeutics targeting neurological disorders, cancer, and inflammatory conditions.

Research into benzoxazepine derivatives has revealed their potential as scaffolds for addressing central nervous system (CNS) disorders. The structural motif is capable of interacting with multiple neurotransmitter receptors, including serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and neurodegeneration. The compound 1,1-Dimethylethyl 8-[(fluorosulfonyl)oxy]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate has been investigated for its potential role in modulating these pathways. Preliminary findings suggest that it may exhibit anxiolytic and antidepressant effects by influencing receptor binding kinetics.

The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The introduction of the fluorosulfonyl group requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as fluorosulfonation reactions have been employed to incorporate this functional group efficiently. Additionally, protecting group strategies have been utilized to safeguard sensitive moieties during synthesis. These synthetic advancements underscore the compound's feasibility for large-scale production and further medicinal chemistry applications.

The pharmacological evaluation of 1,1-Dimethylethyl 8-[(fluorosulfonyl)oxy]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing its interaction with target enzymes and receptors relevant to CNS disorders. Initial results indicate that the compound exhibits potent binding affinity for certain serotonin receptors, suggesting a mechanism of action similar to established therapeutics but with potential advantages in terms of selectivity and efficacy.

In vivo studies have provided further insights into the pharmacological profile of this compound. Animal models have been used to evaluate its behavioral effects on anxiety-like behaviors and locomotor activity. The results are promising, showing that the compound can attenuate stress-induced behaviors without causing significant side effects. These findings support further development efforts aimed at translating this preclinical data into clinical trials.

The role of computational chemistry has been instrumental in understanding the molecular interactions of 1,1-Dimethylethyl 8-[(fluorosulfonyl)oxy]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate with biological targets. Molecular docking simulations have been employed to predict binding modes and affinities for relevant receptors. These simulations have helped refine lead structures and guide synthetic modifications to optimize potency and selectivity. The integration of computational methods with experimental data has accelerated the drug discovery process significantly.

The future prospects for this compound are multifaceted. Ongoing research aims to explore its potential as a monotherapy or adjunct therapy for CNS disorders. Additionally, structural modifications are being investigated to enhance its pharmacokinetic properties and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive these endeavors forward.

The broader implications of this research extend beyond individual therapeutic applications. The development of novel benzoxazepine derivatives like 1,1-Dimethylethyl 8-[(fluorosulfonyl)oxy]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate contribute to the growing library of pharmacophores available for drug discovery. These compounds serve as valuable tools for understanding disease mechanisms and developing next-generation therapeutics.

In conclusion,1,1-Dimethylethyl 8-[(fluorosulfonyl)oxy]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate (CAS No. 2411295-40-2) represents a compelling example of how structural innovation can lead to novel therapeutic candidates. Its unique combination of chemical features makes it a promising candidate for further exploration in pharmaceutical research. As our understanding of biological systems continues to evolve,so too will our ability to harness compounds like this one for treating complex diseases.

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